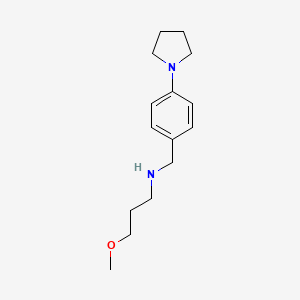

3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine

Description

3-Methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine is a tertiary amine featuring a methoxy-substituted propanamine backbone linked to a benzyl group substituted with a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in ligands targeting G protein-coupled receptors (GPCRs) or neurotransmitter transporters .

Key structural features:

- Methoxy group: Enhances solubility and modulates electronic properties.

- Propan-1-amine chain: Provides flexibility for receptor interactions.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-18-12-4-9-16-13-14-5-7-15(8-6-14)17-10-2-3-11-17/h5-8,16H,2-4,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMSQXADAFPXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=C(C=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine typically involves the following steps:

Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(pyrrolidin-1-yl)benzyl chloride with ammonia or an amine to form the benzylamine intermediate.

Methoxylation: The benzylamine intermediate is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.

Final Assembly: The final step involves the reaction of the methoxylated benzylamine with 3-chloropropan-1-amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-hydroxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine.

Reduction: Formation of N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine is C15H24N2O, with a molecular weight of 248.36 g/mol. The compound features a methoxy group and a pyrrolidine moiety, which contribute to its biological activity.

1. Neuropharmacology

Research indicates that 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine may act as an inverse agonist at the 5-HT2A receptor, which is implicated in various neurological disorders. In vitro studies have demonstrated its ability to modulate serotonin signaling pathways, suggesting potential therapeutic applications in treating conditions such as anxiety and depression .

2. Antidepressant Properties

A study highlighted the compound's influence on serotonin release during thrombosis, indicating that it may have antidepressant-like effects through modulation of serotonergic pathways . This positions the compound as a candidate for further research in developing new antidepressant medications.

Case Studies

Case Study 1: Serotonin Receptor Modulation

In a controlled laboratory setting, researchers investigated the effects of 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine on platelet activation via the 5-HT2A receptor. The findings revealed that the compound effectively inhibited receptor activation, leading to decreased platelet aggregation. This suggests a possible application in managing thrombotic disorders .

Case Study 2: Behavioral Studies in Rodents

Behavioral assays conducted on rodent models demonstrated that administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. The results support the hypothesis that this compound can influence mood-related behaviors through serotonergic mechanisms .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Varying Amine Substituents

Key Observations :

Analogues with Modified Backbones

- 3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]propan-1-amine : Features a 2-methoxyethoxy group on the benzyl ring, improving water solubility (Molecular weight: 253.34 g/mol) .

- 3-Methoxy-N-((8-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl)methyl)propan-1-amine (28): Incorporates a quinoline scaffold, broadening π-π stacking interactions. Reported yield: 13% .

Biological Activity

3-Methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine, also known by its CAS number 919724-45-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine can be represented as follows:

This structure includes a methoxy group, a pyrrolidine moiety, and a propanamine backbone, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may exhibit effects on the central nervous system (CNS) and may have potential applications in treating neurological disorders. The presence of the pyrrolidine ring is significant, as pyrrolidine derivatives are known for their diverse pharmacological profiles, including analgesic and anti-inflammatory effects.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of compounds similar to 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine have shown promising results. For instance, pyrrolidine derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,6-Dipiperidino-1,4-dibromobenzene | S. aureus | 0.0039 mg/mL |

| 2,4,6-Tripyrrolidinochlorobenzene | E. coli | 0.025 mg/mL |

| 3-Methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine | TBD | TBD |

Note: Further studies are required to determine the exact MIC for 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are under investigation. Similar compounds have been shown to influence neurotransmitter levels and receptor activity in the brain. For example, studies on related pyrrolidine derivatives indicate they may modulate dopamine and serotonin pathways, which are critical in mood regulation and cognitive function .

Case Studies

A recent study highlighted the effects of pyrrolidine derivatives in animal models of depression and anxiety. These compounds exhibited anxiolytic-like effects in behavioral tests, suggesting that they could serve as candidates for further development into therapeutic agents for mood disorders .

Case Study Summary:

- Study Title : Evaluation of Pyrrolidine Derivatives for Anxiolytic Activity

- Methodology : Animal models were treated with varying doses of pyrrolidine derivatives.

- Findings : Significant reduction in anxiety-like behavior was observed at higher doses.

- : Pyrrolidine-based compounds may offer new avenues for treating anxiety disorders.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.